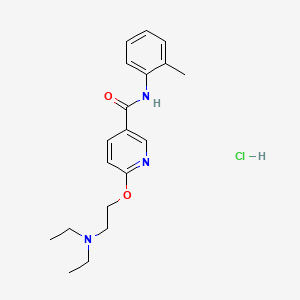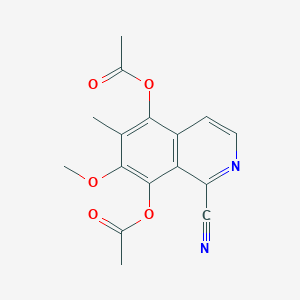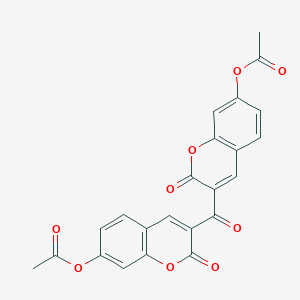
Hexacosane-9,18-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosane-9,18-diamine is a long-chain aliphatic diamine with the molecular formula C26H56N2. This compound is characterized by its two amino groups located at the 9th and 18th positions of the hexacosane chain. It is a derivative of hexacosane, a straight-chain alkane with 26 carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosane-9,18-diamine can be synthesized through a multi-step process involving the functionalization of hexacosane. One common method involves the selective bromination of hexacosane at the 9th and 18th positions, followed by nucleophilic substitution with ammonia or an amine source to introduce the amino groups. The reaction conditions typically require a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Hexacosane-9,18-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve solvents like THF or dichloromethane (DCM) and catalysts such as Pd/C.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, amides, and imines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexacosane-9,18-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of hexacosane-9,18-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Hexacosane-9,18-diamine can be compared with other long-chain aliphatic diamines, such as:
Octadecane-1,18-diamine: A shorter-chain diamine with similar functional groups.
Eicosane-1,20-diamine: Another long-chain diamine with 20 carbon atoms.
Tetracosane-1,24-diamine: A diamine with 24 carbon atoms.
This compound is unique due to its specific chain length and the positions of the amino groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
75897-72-2 |
|---|---|
Molecular Formula |
C26H56N2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
hexacosane-9,18-diamine |
InChI |
InChI=1S/C26H56N2/c1-3-5-7-9-13-17-21-25(27)23-19-15-11-12-16-20-24-26(28)22-18-14-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3 |
InChI Key |
YLOSAIJODLDJIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(CCCCCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



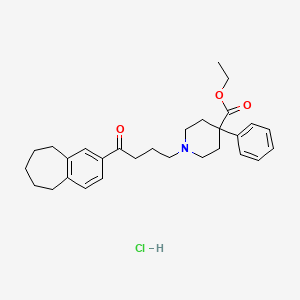

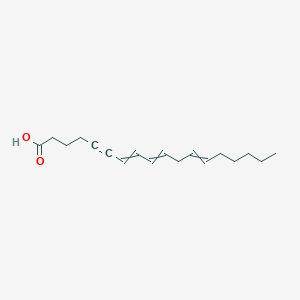

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
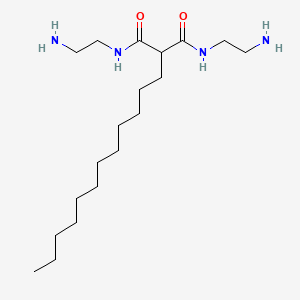
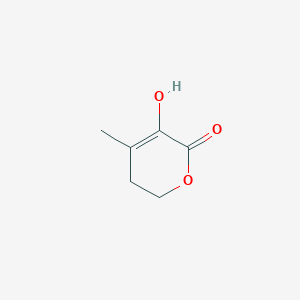
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
